molecular formula C17H25N7O2 B2710842 3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-82-3

3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2710842
M. Wt: 359.434
InChI Key: BEPFHQRKXIWAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Cardiovascular Activity

New derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. These compounds exhibited significant prophylactic antiarrhythmic activity and varied hypotensive activities, demonstrating their potential as cardiovascular agents (Chłoń-Rzepa et al., 2004).

Antagonist Activity in Neurological Disorders

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These compounds showed potential as 5-HT2 antagonists, which could be beneficial in treating neurological disorders (Watanabe et al., 1992).

Antiasthmatic Activity

A study focused on developing xanthene derivatives for their antiasthmatic activity highlighted the synthesis of various 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. These compounds showed significant pulmonary vasodilator activity, suggesting their potential as anti-asthmatic agents (Bhatia et al., 2016).

Antimicrobial Activity

A new class of purine linked piperazine derivatives was synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, showed promising anti-mycobacterial activity, indicating their potential in tuberculosis treatment (Konduri et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information.


Future Directions

The development of new drugs with potential antimicrobial activity is a challenging problem for research scientists around the globe3. The modification of the structure of existing drug molecules, such as by substituting different functional groups, could improve the antimicrobial activity3.


Please note that this is a general overview and may not apply directly to “3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione”. For specific information, further research would be needed.


properties

IUPAC Name

3,7,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-12-11-23-13-14(20(2)17(26)21(3)15(13)25)18-16(23)24(19-12)10-9-22-7-5-4-6-8-22/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFHQRKXIWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16417370

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.